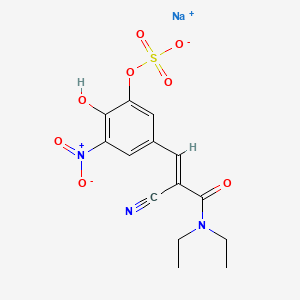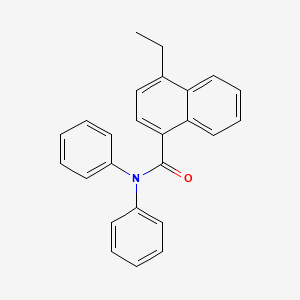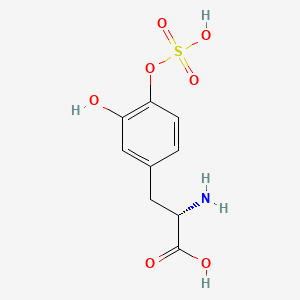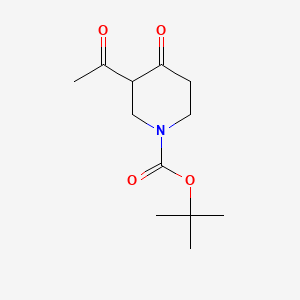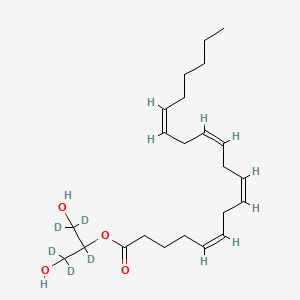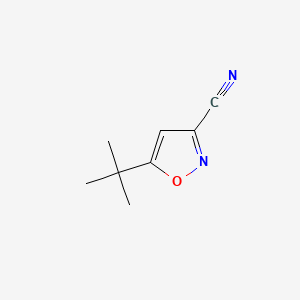
Propafenone dimer
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propafenone dimer is a chemical compound derived from propafenone, which is a class 1C antiarrhythmic agent. Propafenone is primarily used to manage and treat atrial and ventricular arrhythmias by inhibiting sodium channels in cardiac cells, thereby reducing excitability . The dimer form of propafenone is of interest due to its potential enhanced pharmacological properties and stability.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of propafenone involves several key steps:
Reaction of 2’-hydroxyacetophenone with epichlorohydrin: This step forms 2-(2’,3’-epoxypropoxy)-acetophenone.
Reaction with propylamine: The resulting compound is then reacted with propylamine to form 2-(2’-hydroxy-3’-propylaminopropoxy)-acetophenone.
Reaction with benzaldehyde: This intermediate is then reacted with benzaldehyde, accompanied by the elimination of water, to form 2-(2’-hydroxy-3’-propylaminopropoxy)-benzalacetophenone.
Hydrogenation: The final step involves hydrogenation to yield propafenone.
Industrial Production Methods
Industrial production of propafenone typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Propafenone dimer undergoes various chemical reactions, including:
Oxidation: Propafenone can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the propafenone molecule.
Substitution: Substitution reactions can occur at different positions on the aromatic ring or the side chains.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution reagents: Halogens, alkyl groups, and other substituents can be introduced using appropriate reagents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can yield alcohols or amines .
科学研究应用
Propafenone dimer has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of dimerization on pharmacological properties.
Biology: Research on this compound helps understand its interactions with biological molecules and its potential therapeutic effects.
Medicine: this compound is investigated for its potential use in treating arrhythmias and other cardiovascular conditions.
Industry: The compound is studied for its stability and efficacy in various formulations and delivery systems
作用机制
Propafenone dimer exerts its effects by inhibiting sodium channels in cardiac cells, leading to a decrease in excitability and conduction velocity. This action helps to stabilize the cardiac rhythm and prevent arrhythmias. The molecular targets include the sodium channels in the cardiac muscle cells, and the pathways involved are related to the modulation of ion flow across the cell membrane .
相似化合物的比较
Similar Compounds
Flecainide: Another class 1C antiarrhythmic agent with similar sodium channel blocking properties.
Encainide: A compound with similar antiarrhythmic effects but different pharmacokinetic properties.
Moricizine: A class 1C antiarrhythmic agent with a different chemical structure but similar therapeutic use.
Uniqueness
Propafenone dimer is unique due to its potential enhanced stability and pharmacological properties compared to its monomeric form. The dimerization may lead to improved therapeutic effects and reduced side effects, making it a promising candidate for further research and development .
属性
IUPAC Name |
1-[2-[2-hydroxy-3-[[2-hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propyl]-propylamino]propoxy]phenyl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H45NO6/c1-2-25-40(26-32(41)28-45-38-19-11-9-17-34(38)36(43)23-21-30-13-5-3-6-14-30)27-33(42)29-46-39-20-12-10-18-35(39)37(44)24-22-31-15-7-4-8-16-31/h3-20,32-33,41-42H,2,21-29H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQHIGTXXXXQHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O)CC(COC3=CC=CC=C3C(=O)CCC4=CC=CC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H45NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346603-80-2 |
Source


|
| Record name | Propafenone dimer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346603802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PROPAFENONE DIMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MP575RZ2K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: The research paper mentions propafenone dimer as a potential drug candidate against COVID-19. What is the basis for this claim, and what further research is needed to confirm its efficacy and safety?
A1: The research paper [] utilized molecular docking studies to virtually screen a database of natural compounds for potential inhibitory activity against SARS-CoV-2. This compound was identified as a potential candidate due to its predicted binding affinity to a specific target on the virus.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
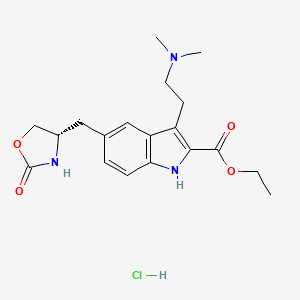
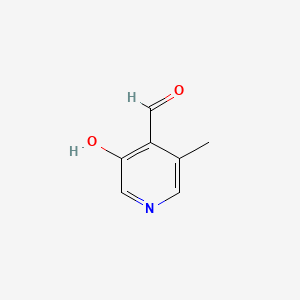
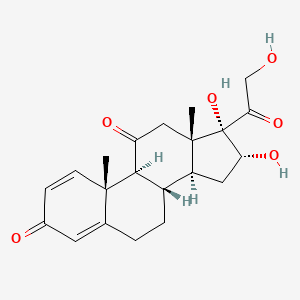

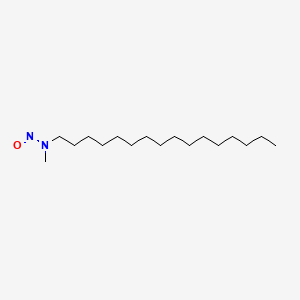
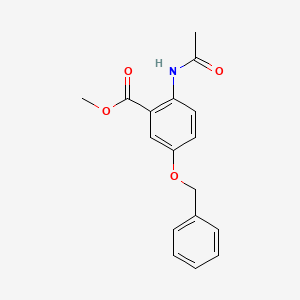
![[1,1-Biphenyl]-4-ol,2-ethoxy-5-methyl-](/img/structure/B584882.png)
